molecular formula C15H13NO2 B12788488 5,5-Diphenyl-1,3-oxazolidin-2-one CAS No. 52481-82-0

5,5-Diphenyl-1,3-oxazolidin-2-one

Cat. No.: B12788488
CAS No.: 52481-82-0
M. Wt: 239.27 g/mol
InChI Key: LVWDOTMVYBUIMK-UHFFFAOYSA-N
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Description

5,5-Diphenyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazolidinone family, which is known for its diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of two phenyl groups at the 5-position enhances its stability and reactivity, making it a valuable scaffold in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Diphenyl-1,3-oxazolidin-2-one typically involves the cyclization of N-acyl derivatives. One common method is the benzylation of lithium enolates of N-acyl derivatives, which is sensitive to the method of quenching the reaction. Effective yields and high diastereoselectivities are observed when the reactions are quenched into aqueous buffer . Another method involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable chiral auxiliaries and efficient quenching methods are crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5,5-Diphenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazolidinone derivatives, which can be further utilized in synthetic organic chemistry and medicinal applications.

Mechanism of Action

The mechanism of action of 5,5-Diphenyl-1,3-oxazolidin-2-one and its derivatives involves the inhibition of bacterial protein synthesis. These compounds bind to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action is bacteriostatic for enterococci and staphylococci but bactericidal for penicillin-susceptible Streptococcus pneumoniae and Bacteroides fragilis .

Properties

CAS No.

52481-82-0

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

5,5-diphenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C15H13NO2/c17-14-16-11-15(18-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,17)

InChI Key

LVWDOTMVYBUIMK-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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